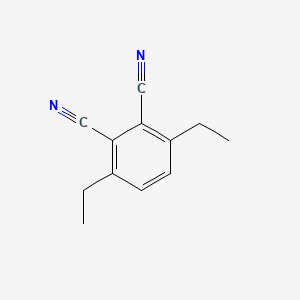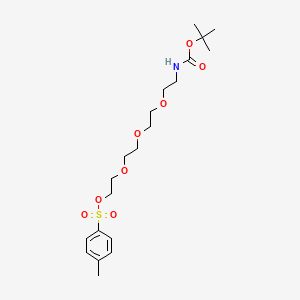
t-Boc-N-Amido-PEG4-Tos
Vue d'ensemble
Description
t-Boc-N-Amido-PEG4-Tos: is a compound that features a tert-butoxycarbonyl (Boc) protected amine group, a polyethylene glycol (PEG) spacer, and a tosyl (tosylate) group. The compound is known for its versatility in chemical synthesis, particularly in the development of drug conjugates and peptide-based therapeutics . The hydrophilic PEG spacer enhances the solubility of the compound in aqueous media, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Tos typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Types of Reactions: t-Boc-N-Amido-PEG4-Tos undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be easily replaced by nucleophiles such as thiol and amino groups through nucleophilic substitution reactions.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then participate in further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products:
Nucleophilic Substitution: The major products are PEGylated compounds with substituted nucleophiles.
Deprotection: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
Chemistry: t-Boc-N-Amido-PEG4-Tos is widely used in the synthesis of complex molecules, including drug conjugates and peptide-based therapeutics. The compound’s PEG spacer enhances solubility and bioavailability, making it a valuable tool in medicinal chemistry .
Biology: In biological research, this compound is used for bioconjugation and labeling of biomolecules. The compound’s hydrophilic PEG spacer improves the solubility and stability of conjugated biomolecules, facilitating their use in various biological assays .
Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The compound’s ability to enhance solubility and stability of drug molecules makes it a valuable component in pharmaceutical formulations .
Industry: In industrial applications, this compound is used in the production of advanced materials and surface modifications. The compound’s PEG spacer allows for the creation of hydrophilic surfaces, which are beneficial in various industrial processes .
Mécanisme D'action
The mechanism of action of t-Boc-N-Amido-PEG4-Tos involves its functional groups and their interactions with other molecules. The Boc-protected amine group can be deprotected to form a free amine, which can then react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form stable amide bonds . The PEG spacer enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
t-Boc-N-amido-PEG2-CH2CO2H: This compound features a shorter PEG spacer and a carboxyl group, making it useful for bioconjugation and peptide synthesis.
t-Boc-N-amido-dPEG4-acid: Similar to t-Boc-N-Amido-PEG4-Tos, this compound has a Boc-protected amine and a PEG spacer but features a carboxyl group instead of a tosyl group.
Uniqueness: this compound is unique due to its combination of a Boc-protected amine, a PEG spacer, and a tosyl group. This combination allows for versatile chemical modifications and enhances the solubility and stability of the compound in aqueous media . The tosyl group provides a reactive site for nucleophilic substitution, while the PEG spacer improves the compound’s overall properties .
Propriétés
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLAEQSWDZYPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128434 | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246999-33-6 | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


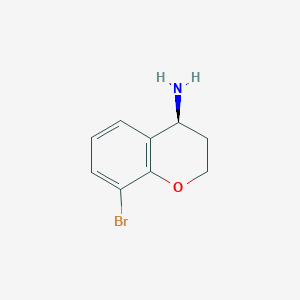
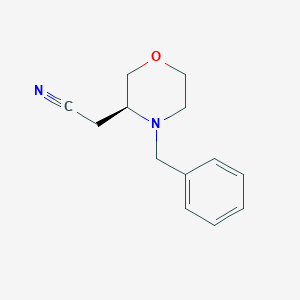
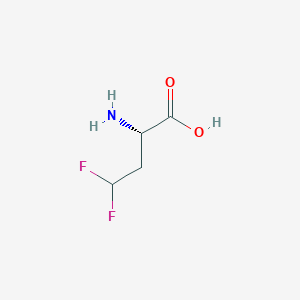
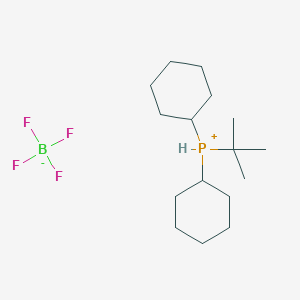
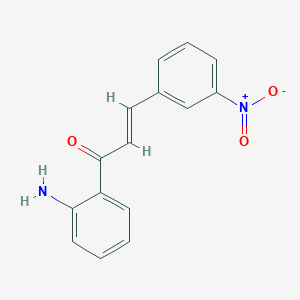
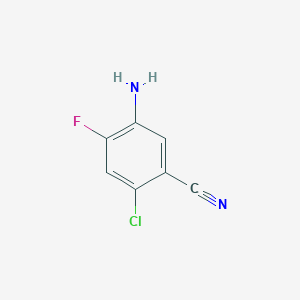

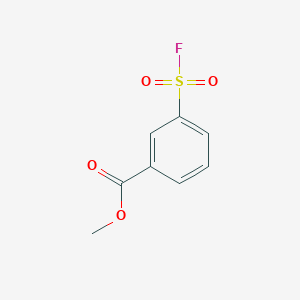
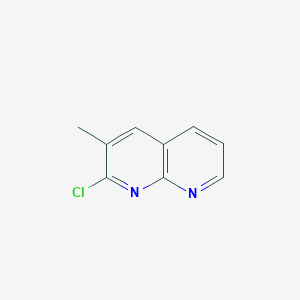
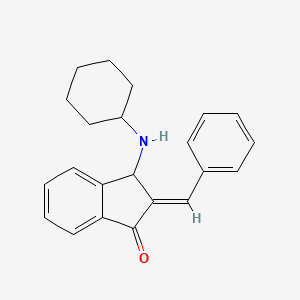
![4-Fluorobenzo[d]thiazole](/img/structure/B3177024.png)
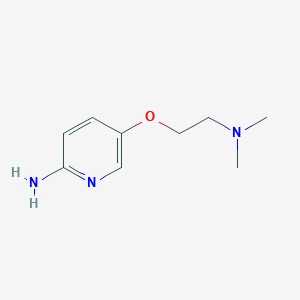
![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3177030.png)
